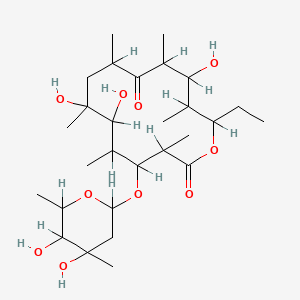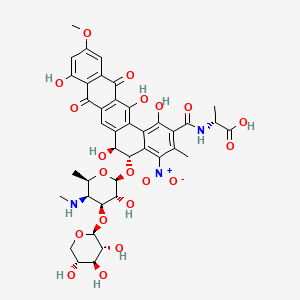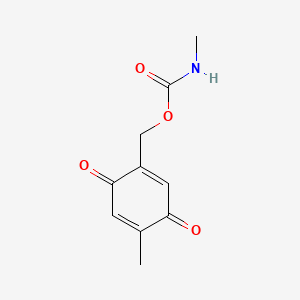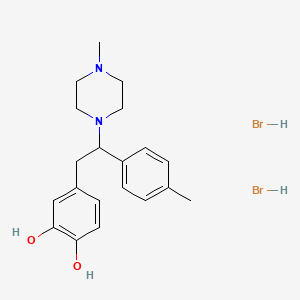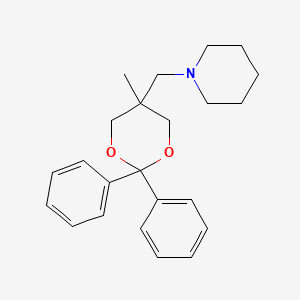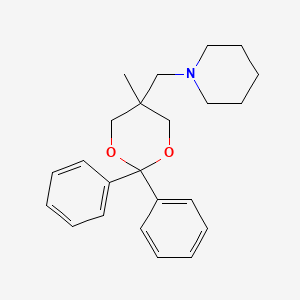
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is a complex organic compound with the molecular formula C23H29NO2. This compound features a piperidine ring attached to a 1,3-dioxane ring, which is substituted with methyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the 1,3-dioxane ring . This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform (CDCl3) and benzene (C6D6), and the process is monitored using NMR spectroscopy and X-ray analysis to ensure the correct conformation and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as chromatography and spectroscopy would be essential to ensure the consistency and purity of the product.
化学反応の分析
Types of Reactions
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of existing functional groups with new ones, such as converting a halide to an alkyl group.
科学的研究の応用
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence various biochemical processes through its interactions with cellular components .
類似化合物との比較
Similar Compounds
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the 1,3-dioxane ring but lacks the piperidine moiety.
2,2-Dimethyl-1,3-dioxan-5-one: Another dioxane derivative with different substituents.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains a similar dioxane ring with different functional groups.
Uniqueness
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is unique due to its combination of the piperidine and 1,3-dioxane rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
7477-36-3 |
|---|---|
分子式 |
C23H29NO2 |
分子量 |
351.5 g/mol |
IUPAC名 |
1-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]piperidine |
InChI |
InChI=1S/C23H29NO2/c1-22(17-24-15-9-4-10-16-24)18-25-23(26-19-22,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14H,4,9-10,15-19H2,1H3 |
InChIキー |
HDRLIJMBSHGHAV-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)CN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


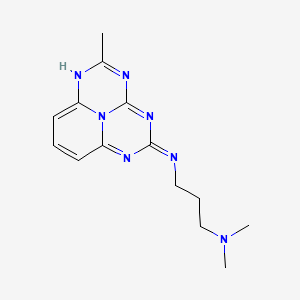
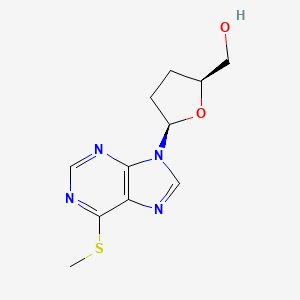

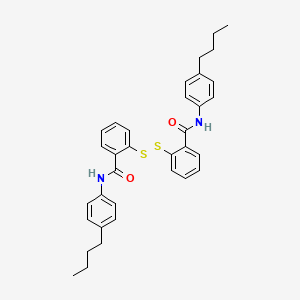
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
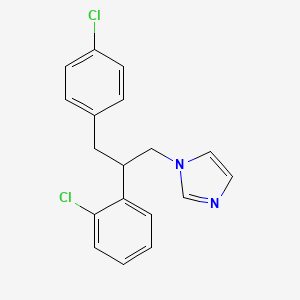
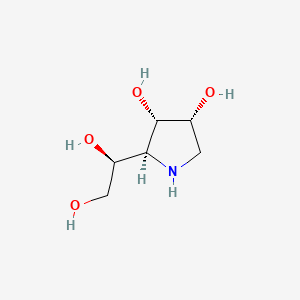
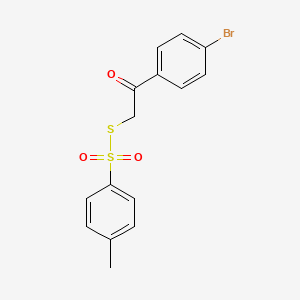
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
